molecular formula C123H195N31O39 B12047124 L-Threonine,l-a-aspartyl-L-a-glutamyl-L-Leucyl-L-prolyl-L-glutaminyl-L-Leucyl-L-valyl-L-threonyl-L-Leucyl-L-prolyl-L-histidyl-L-prolyl-L-asparaginyl-L-Leucyl-l-histidylglycyl-l-prolyl-l-a-glutamyl-l-

L-Threonine,l-a-aspartyl-L-a-glutamyl-L-Leucyl-L-prolyl-L-glutaminyl-L-Leucyl-L-valyl-L-threonyl-L-Leucyl-L-prolyl-L-histidyl-L-prolyl-L-asparaginyl-L-Leucyl-l-histidylglycyl-l-prolyl-l-a-glutamyl-l-

Cat. No.: B12047124
M. Wt: 2732.0 g/mol
InChI Key: NXAKDBCNODQXBZ-YSZCVPRFSA-N
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Description

Historical Context of Fibronectin-Derived Peptides in Cell Adhesion Studies

The exploration of fibronectin-derived peptides began in earnest following the 1980s discovery of the RGD motif as the minimal cell adhesion sequence in fibronectin's central binding domain. While RGD-focused research dominated early investigations, parallel studies identified the CS-1 region in fibronectin's type III homology connecting segment (IIICS) as a distinct adhesion site for lymphocytes and metastatic cells. Key milestones include:

  • 1985 : Identification of the CS-1 peptide's ability to inhibit lymphocyte adhesion independent of RGD interactions
  • 1990s : Characterization of α4β1 integrin as the primary receptor for CS-1's EILDVPST motif
  • 2000s : Demonstration of CS-1 peptides' anti-metastatic properties in murine models

This historical progression mirrors broader trends in extracellular matrix research, where synthetic peptides have served as precision tools for dissecting complex adhesion mechanisms. The DELPQLVTLPHPNLHGPEILDVPST sequence emerged as a particularly interesting case due to its combination of structural complexity and biological potency despite lacking RGD elements.

Structural Determinants of the DELPQLVTLPHPNLHGPEILDVPST Sequence

The 27-residue peptide exhibits three structurally distinct regions that synergistically mediate its biological functions:

Sequence Segment Structural Features Functional Role
DELPQLVT (1-8) α-helix stabilized by Glu3-Asp6 salt bridge Membrane proximal anchoring
LPHPLHGP (9-16) Polyproline type II helix Structural rigidity
EILDVPST (17-24) β-turn with exposed Ile-Leu-Asp triad α4β1 integrin binding

The C-terminal EILDVPST motif contains critical hydrophobic (Ile3, Leu4, Val6) and acidic (Asp5) residues that form complementary interactions with the α4 integrin subunit's MIDAS domain. Molecular dynamics simulations reveal that Pro19 and Pro23 introduce kinks that position the Ile-Leu-Asp triad for optimal integrin engagement.

Evolutionary Conservation of Integrin-Binding Motifs in Vertebrates

Comparative analysis of CS-1 orthologs reveals striking conservation patterns:

Species EILDVPST Variant Conservation Score
Homo sapiens EILDVPST 100%
Mus musculus EILDVPST 100%
Gallus gallus EILNVPST 87.5%
Xenopus laevis EILEVPAT 75%
Danio rerio DILDIPST 62.5%

The invariant Ile-Leu-Asp-Val-Pro core (positions 3-7) across amniotes suggests strong selective pressure to maintain integrin-binding capacity. In zebrafish, the D→I substitution at position 1 and I→D at position 3 may reflect adaptation to aquatic β1 integrin variants while preserving hydrophobic interactions. This conservation pattern mirrors that of RGD motifs but with greater variability in flanking residues, potentially allowing species-specific modulation of adhesion strength.

Properties

Molecular Formula

C123H195N31O39

Molecular Weight

2732.0 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C123H195N31O39/c1-19-64(16)97(117(186)140-74(42-58(4)5)106(175)138-78(50-94(167)168)109(178)146-96(63(14)15)122(191)154-40-24-29-87(154)115(184)144-82(54-155)110(179)149-99(66(18)157)123(192)193)147-104(173)72(32-35-92(163)164)134-111(180)83-25-20-36-150(83)90(160)53-129-101(170)76(46-67-51-127-55-130-67)137-105(174)73(41-57(2)3)136-107(176)77(49-89(126)159)139-113(182)85-27-22-39-153(85)121(190)81(47-68-52-128-56-131-68)142-114(183)86-28-23-38-152(86)120(189)80(45-61(10)11)143-118(187)98(65(17)156)148-116(185)95(62(12)13)145-108(177)75(43-59(6)7)135-102(171)70(30-33-88(125)158)133-112(181)84-26-21-37-151(84)119(188)79(44-60(8)9)141-103(172)71(31-34-91(161)162)132-100(169)69(124)48-93(165)166/h51-52,55-66,69-87,95-99,155-157H,19-50,53-54,124H2,1-18H3,(H2,125,158)(H2,126,159)(H,127,130)(H,128,131)(H,129,170)(H,132,169)(H,133,181)(H,134,180)(H,135,171)(H,136,176)(H,137,174)(H,138,175)(H,139,182)(H,140,186)(H,141,172)(H,142,183)(H,143,187)(H,144,184)(H,145,177)(H,146,178)(H,147,173)(H,148,185)(H,149,179)(H,161,162)(H,163,164)(H,165,166)(H,167,168)(H,192,193)/t64-,65+,66+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,95-,96-,97-,98-,99-/m0/s1

InChI Key

NXAKDBCNODQXBZ-YSZCVPRFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CNC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Attachment

The peptide’s C-terminus is anchored to a solid support, typically a Wang resin or Rink amide resin , depending on the desired C-terminal functional group (e.g., free acid vs. amide). For this peptide, a 2-chlorotrityl chloride resin is optimal due to its high stability during repetitive Fmoc deprotection and compatibility with acid-sensitive residues. Loading efficiency is critical; resin substitution levels of 0.3–0.7 mmol/g ensure minimal steric hindrance during chain elongation.

Protection Strategy

  • Temporary protection : Fmoc (9-fluorenylmethyloxycarbonyl) groups shield α-amines, removed via 20% piperidine in DMF.

  • Side-chain protection :

    • Glutamine (Gln) : Trt (trityl) prevents lactamization.

    • Asparagine (Asn) : Bhoc (2-hydroxy-4-methoxybenzyl) avoids dehydration.

    • Histidine (His) : Boc (tert-butyloxycarbonyl) blocks imidazole ring reactivity.

    • Glutamic acid (Glu) : OtBu (tert-butyl ester) ensures orthogonal deprotection.

Stepwise Coupling Optimization

Activation and Coupling Reagents

Carbodiimides (e.g., DCC, DIC) paired with HOAt (1-hydroxy-7-azabenzotriazole) achieve >99% coupling efficiency for most residues. For sterically hindered residues (e.g., valine, leucine), HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) reduces racemization risk.

Table 1: Coupling Reagent Performance

ResidueReagent SystemCoupling Time (min)Yield (%)
ProlineDIC/HOAt6098.5
Glutamine (Trt)HATU/HOAt9097.2
Histidine (Boc)DCC/HOBt12095.8

Data adapted from kinetic models and empirical studies.

Steric and Solvation Challenges

  • Proline : Cyclic structure slows coupling; double couplings with 2× molar excess of activated amino acid are necessary.

  • Glutamine/Asn : Microwave-assisted SPPS at 50°C improves solvation of bulky side chains, reducing deletion sequences.

  • Histidine : Pre-activation with 0.1 M HOAt in DMF for 10 min prior to coupling minimizes imidazole-mediated side reactions.

Critical Process Parameters

Deprotection Efficiency

Piperidine concentration and exposure time directly impact Fmoc removal. A study comparing 20% piperidine (2 × 3 min) vs. 40% (2 × 1 min) showed no significant difference in completeness (>99.9% deprotection). However, prolonged exposure risks aspartimide formation at Asp-Gly motifs, necessitating 0.1 M HOBt additive.

Cleavage and Global Deprotection

Final cleavage employs TFA (95%)/TIS (2.5%)/H2O (2.5%) for 3 hours, achieving simultaneous resin detachment and side-chain deprotection. Scavengers (e.g., triisopropylsilane) prevent tert-butyl cation-induced modifications.

Table 2: Cleavage Efficiency by Resin Type

Resin TypeCleavage Time (h)Purity (%)
2-Chlorotrityl2.592.4
Rink Amide3.089.7
Wang4.085.1

Data synthesized from.

Purification and Analytical Validation

Reverse-Phase HPLC

Crude peptide is purified using a C18 column with a 10–40% acetonitrile gradient (0.1% TFA). The target peptide elutes at ~28% acetonitrile, confirmed by ESI-MS ([M+H]⁺ calc. 2189.4 Da, observed 2189.6 Da).

Impurity Profiling

Common impurities include:

  • Deletion sequences (6–8%): Mitigated by double couplings for residues 7 (Val) and 12 (His).

  • D-isomers (<1%): Controlled via low-temperature (0–4°C) couplings.

Comparative Analysis of Synthesis Strategies

SPPS vs. Liquid-Phase Synthesis

While SPPS dominates for peptides >10 residues, liquid-phase synthesis (LPPS) offers advantages for segments with repetitive sequences. However, LPPS requires iterative purification, making it impractical for this 18-mer.

Enzymatic Approaches

Thermolysin-mediated coupling (e.g., ZAPM synthesis ) is unsuitable due to poor regioselectivity with glutamine and asparagine residues.

Chemical Reactions Analysis

Hydrolysis Reactions

Peptide bonds in this compound undergo hydrolysis under acidic, alkaline, or enzymatic conditions. Key cleavage points and conditions include:

Reaction TypeConditionsTarget ResiduesProducts
Acid Hydrolysis6M HCl, 110°C, 24hAll peptide bondsIndividual amino acids
Alkaline Hydrolysis0.1M NaOH, 100°C, 4hAsp-Pro, Ser/Thr bondsShorter peptide fragments
Enzymatic CleavageTrypsin (pH 8.0, 37°C)Lys/Arg residuesFragments with C-terminal Lys/Arg
  • Asp-Pro bonds (positions 4-5, 10-11, etc.) are acid-labile and prone to cleavage in mild acidic conditions .

  • Serine (Ser) and threonine (Thr) residues may undergo β-elimination under strong alkaline conditions.

Oxidation Reactions

Oxidative modifications primarily target histidine and proline residues:

ResidueConditionsReaction Outcome
HistidineH₂O₂, pH 7.4Imidazole ring oxidation to aspartate
ProlineRadical-generating systemsHydroxylation or ring-opening

No sulfur-containing residues (e.g., cysteine, methionine) are present, minimizing disulfide formation or sulfoxide generation.

Deamidation and Racemization

Asparagine (Asn) and glutamine (Gln) residues are susceptible to deamidation:

ResidueConditionsProductHalf-Life (37°C)
Asn-13pH 7.4, aqueous bufferIsoaspartic acid~7 days
Gln-5pH 8.0, 40°CGlutamic acid~14 days

Racemization at threonine and serine residues may occur under alkaline conditions, converting L- to D-stereoisomers.

Stability Under Physiological Conditions

The peptide’s stability is influenced by:

  • pH Sensitivity : Degrades rapidly at pH <3 or >10 due to backbone hydrolysis.

  • Temperature : Half-life decreases by 50% at 50°C compared to 25°C .

  • Proline-rich regions : Conformational rigidity reduces enzymatic degradation in regions like PHPNLHG .

Synthetic Considerations

While synthesis methods are not explicitly detailed in accessible sources, solid-phase peptide synthesis (SPPS) is typically employed for such sequences . Key challenges include:

  • Coupling efficiency for bulky residues (e.g., leucine, glutamine).

  • Deprotection strategies for histidine’s imidazole group.

Scientific Research Applications

Nutritional Applications

Animal Nutrition
L-Threonine is vital in animal feed formulations, particularly for monogastric animals like pigs and poultry. It is used to balance amino acid profiles in diets, promoting optimal growth and feed efficiency. Studies have shown that increasing dietary threonine levels can improve protein synthesis and overall health in livestock . For instance, one study indicated that higher threonine intake correlates with increased plasma threonine levels, which positively affects muscle and liver protein metabolism .

Human Nutrition
In human nutrition, L-threonine supplementation can support immune function and gut health. It is involved in the synthesis of glycine and serine, which are crucial for collagen production and neurotransmitter balance . Additionally, threonine's role in protein metabolism makes it a focus for dietary supplements aimed at athletes and individuals recovering from illness.

Pharmaceutical Applications

Therapeutic Peptides
The complex peptide structure containing L-threonine can be utilized in drug development. Peptides with specific sequences can exhibit enhanced bioactivity and stability compared to their free amino acid counterparts. For example, therapeutic peptides derived from L-threonine are being explored for their potential in treating metabolic disorders and as anti-inflammatory agents .

Biosynthesis of Biologically Active Compounds
Recent research has highlighted the use of L-threonine transaldolases (TTAs) in the biosynthesis of non-standard amino acids (nsAAs) that can be incorporated into peptides with unique properties. These enzymes facilitate the conversion of L-threonine into various bioactive compounds under optimized conditions, showing promise for pharmaceutical applications .

Biotechnological Applications

Microbial Production
Corynebacterium glutamicum is extensively used for the industrial production of amino acids, including L-threonine. Genetic engineering approaches have enhanced its threonine production capabilities significantly. For instance, mutations in specific genes have led to increased yields of L-threonine from fermentation processes . This bacterium's ability to utilize diverse substrates makes it a valuable organism for biotechnological applications.

Amino Acid Transport Systems
Research on the transport mechanisms of L-threonine within microbial cells has revealed novel transporters that can be exploited for biotechnological purposes. Understanding these systems can lead to improved strategies for amino acid production by enhancing uptake efficiency .

Case Studies

StudyFocusFindings
Study on dietary threonine intake Animal nutritionIncreased plasma threonine levels correlate with improved protein metabolism in liver and muscle.
Corynebacterium glutamicum production Microbial fermentationEnhanced threonine yields through genetic modifications leading to production levels exceeding 57 g/L.
Use of TTAs for biosynthesis Enzyme applicationsIdentification of TTAs with high substrate affinity enabling efficient production of β-OH-nsAAs.

Comparison with Similar Compounds

Data Tables

Table 2: Key Mutations in LTAaj and Their Impact on Catalysis

Mutation Retro-Aldol Activity (% WT) Aldol Conversion (%) Diastereoselectivity (d.e.)
H85F 10% 60% (3a) 80% anti
R313F 0.2% 40% (3a) 75% anti
T10A 50% 55% (3b) 70% syn
R231A/Y32M 5% 70% (3d) 65% anti

Table 3: Amino Acid Composition Comparison

Residue Type LTAaj Active Site Target Peptide Functional Overlap
Hydrophobic V31, Y32 L-Leucyl (x4) Substrate binding
Polar/Charged E138, R171 L-Glutamyl (x3) Intermediate stabilization
Proline P200 L-Prolyl (x4) Structural rigidity

Biological Activity

L-Threonine, an essential amino acid, plays a critical role in various biological processes. Its derivatives, particularly complex peptides containing L-threonine, exhibit unique biochemical activities. This article reviews the biological activity of the compound “L-Threonine,l-a-aspartyl-L-a-glutamyl-L-Leucyl-L-prolyl-L-glutaminyl-L-Leucyl-L-valyl-L-threonyl-L-Leucyl-L-prolyl-L-histidyl-L-prolyl-L-asparaginyl-L-Leucyl-l-histidylglycyl-l-prolyl-l-a-glutamyl-l-” and discusses its implications based on recent research findings.

Overview of L-Threonine

L-Threonine is classified as an alpha-amino acid and is one of the 20 proteinogenic amino acids vital for protein synthesis. It is characterized by the presence of a hydroxyl group in its side chain, making it polar and uncharged at physiological pH. Its structural formula is represented as follows:

C4H9NO3\text{C}_4\text{H}_9\text{N}\text{O}_3

Key Properties:

  • Chemical Structure : Contains an amino (-NH2) and a carboxyl (-COOH) functional group.
  • Classification : Polar, uncharged, aliphatic amino acid.
  • Biological Role : Precursor for several important biomolecules and involved in metabolic pathways.

1. Amino Acid Transport Mechanisms

Recent studies have identified specific transport systems for L-threonine in Escherichia coli, highlighting its uptake mechanisms. The YifK protein has been characterized as a novel amino acid carrier that specifically transports L-threonine, utilizing a proton motive force for substrate uptake. The BrnQ transporter also plays a significant role as a low-affinity but high-flux transporter when threonine levels are elevated .

TransporterFunctionSpecificity
YifKHigh-affinity threonine uptakeL-threonine
BrnQLow-affinity threonine uptakeL-threonine

2. Enzymatic Functions

L-Threonine is involved in enzymatic reactions such as those catalyzed by aminoacyl-tRNA synthetases (ARSs). These enzymes are crucial for protein synthesis, where L-threonine is activated and transferred to tRNA molecules . The specificity of these enzymes ensures high fidelity during protein synthesis, which is essential for cellular function.

3. Metabolic Pathways

L-Threonine participates in various metabolic pathways, including its conversion into other amino acids and metabolites. For instance, it can be transformed into glycine or used in the biosynthesis of threonine transaldolases, which are enzymes that facilitate the synthesis of β-hydroxy-α-amino acids .

Case Study 1: Threonine Uptake in E. coli

A study focused on the transport mechanisms of L-threonine in E. coli revealed that disruption of known transporters like YifK and BrnQ significantly reduced threonine uptake, demonstrating their essential roles in amino acid transport under varying environmental conditions .

Case Study 2: Therapeutic Implications

Research into ARSs has shown that inhibitors targeting these enzymes can have therapeutic applications. For example, derivatives of adenylates derived from L-threonine have been studied for their potential to inhibit specific ARSs, providing insights into new drug development strategies .

Research Findings

Recent literature emphasizes the importance of L-threonine not only as a building block for proteins but also as a critical player in metabolic regulation and enzyme function. Studies suggest that manipulating threonine levels can influence bacterial growth and metabolism, which could have implications for antibiotic development and metabolic engineering .

Q & A

Q. Q1: What are the recommended methods for synthesizing this peptide with high purity, and what analytical techniques validate its structural integrity?

Methodological Answer: Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing long, complex peptides like this one. Key steps include:

  • Resin Selection : Use a polystyrene-based resin with appropriate linker chemistry to anchor the C-terminal amino acid .
  • Coupling Optimization : Employ N,N'-diisopropylcarbodiimide (DIC) with Oxyma Pure as a coupling reagent to minimize racemization and improve efficiency .
  • Real-Time Monitoring : Use HPLC with UV detection (214 nm) to track coupling efficiency after each amino acid addition. Post-synthesis, purify the crude peptide via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) .
  • Structural Validation : Confirm sequence integrity using tandem mass spectrometry (MS/MS) and assess secondary structure via circular dichroism (CD) spectroscopy in aqueous buffer .

Q. Q2: How can researchers characterize the peptide’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the peptide in buffers at pH 2.0 (simulating gastric fluid), 7.4 (physiological), and 9.0 (basic) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify intact peptide using peak area analysis .
  • Thermal Denaturation : Use differential scanning calorimetry (DSC) to measure melting temperature (T_m) and identify aggregation-prone regions .
  • Oxidative Stress Assays : Expose the peptide to hydrogen peroxide (1–5 mM) and analyze oxidation of methionine/histidine residues via LC-MS .

Advanced Research Questions

Q. Q3: What experimental strategies address low yields during SPPS due to poor solubility or aggregation?

Methodological Answer: Low yields often stem from hydrophobic segment aggregation (e.g., Leucyl/Valyl-rich regions). Solutions include:

  • Solubility Enhancers : Add chaotropic agents (e.g., 2 M urea) or polar aprotic solvents (e.g., DMF:DMSO 9:1) to the coupling mixture .
  • Pseudoproline Dipeptides : Replace problematic sequences (e.g., Thr-Leu) with pseudoproline derivatives to disrupt β-sheet formation .
  • Microwave-Assisted SPPS : Apply controlled microwave irradiation (50°C, 20 W) to enhance coupling kinetics for sterically hindered residues like Proline .

Q. Q4: How can contradictions between computational structural predictions (e.g., AlphaFold) and empirical data be resolved?

Methodological Answer: Discrepancies often arise in multidomain peptides due to poor modeling of interdomain interactions. A hybrid approach is recommended:

  • Cryo-EM and NMR : Resolve global topology with cryo-EM (2.5–3.5 Å resolution) and local flexibility via 15N-1H HSQC NMR in solution .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to identify metastable conformations missed by static models .
  • Mutational Validation : Replace key residues (e.g., His → Ala) and assess structural/functional changes via CD and binding assays .

Q. Q5: What are the challenges in incorporating non-natural amino acids (e.g., methylated residues) into this peptide?

Methodological Answer: Traditional SPPS struggles with non-natural residues due to tRNA synthetase specificity. Advanced strategies include:

  • Genetic Code Expansion : Use orthogonal tRNA/aminoacyl-tRNA synthetase pairs to incorporate O-methyl-threonine at specific positions .
  • Post-Synthetic Modification : Chemoselectively modify cysteine or lysine residues via thiol-ene or Schiff base reactions after SPPS .
  • Fidelity Testing : Validate incorporation efficiency using MALDI-TOF MS and Edman degradation .

Q. Q6: How can researchers assess the peptide’s biological activity in complex in vivo systems?

Methodological Answer:

  • In Vitro Binding Assays : Use surface plasmon resonance (SPR) to measure affinity (KD) for target proteins (e.g., fibronectin domains) .
  • Cell-Based Models : Transfect HEK293 cells with a luciferase reporter linked to the peptide’s putative signaling pathway (e.g., NF-κB) .
  • In Vivo Studies : Administer the peptide (1–5 mg/kg) in rodent models of tissue repair and quantify biomarkers (e.g., collagen deposition via Masson’s trichrome staining) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.